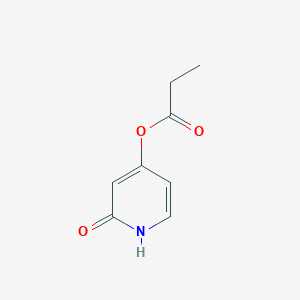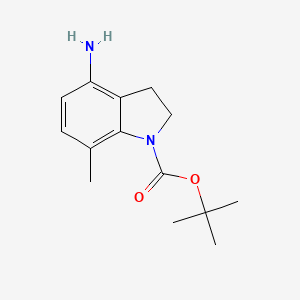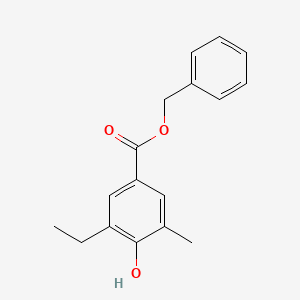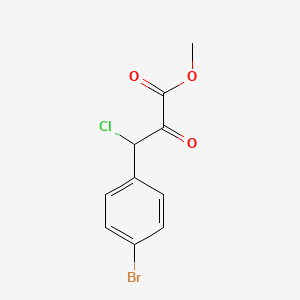
Methyl 3-(4-bromophenyl)-3-chloro-2-oxopropionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-bromophenyl)-3-chloro-2-oxopropionate is an organic compound that belongs to the class of alpha-keto esters. This compound is characterized by the presence of a bromine atom on the phenyl ring, a chlorine atom on the alpha carbon, and a methyl ester group. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromophenyl)-3-chloro-2-oxopropionate typically involves the following steps:
Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Chlorination: The alpha carbon is chlorinated using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3).
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance yield and purity.
化学反应分析
Types of Reactions
Methyl 3-(4-bromophenyl)-3-chloro-2-oxopropionate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl ring can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Reduction: Alcohol derivatives.
Oxidation: Quinone derivatives.
科学研究应用
Methyl 3-(4-bromophenyl)-3-chloro-2-oxopropionate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Methyl 3-(4-bromophenyl)-3-chloro-2-oxopropionate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The presence of the bromine and chlorine atoms can enhance its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 3-(4-Chloro-phenyl)-3-chloro-2-oxo-propionic acid methyl ester
- 3-(4-Bromo-phenyl)-3-methyl-2-oxo-propionic acid methyl ester
- 3-(4-Bromo-phenyl)-3-chloro-2-oxo-butanoic acid methyl ester
Uniqueness
Methyl 3-(4-bromophenyl)-3-chloro-2-oxopropionate is unique due to the combination of bromine and chlorine atoms, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications in research and industry.
属性
分子式 |
C10H8BrClO3 |
|---|---|
分子量 |
291.52 g/mol |
IUPAC 名称 |
methyl 3-(4-bromophenyl)-3-chloro-2-oxopropanoate |
InChI |
InChI=1S/C10H8BrClO3/c1-15-10(14)9(13)8(12)6-2-4-7(11)5-3-6/h2-5,8H,1H3 |
InChI 键 |
ZMPNWNKTWXYIPU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(=O)C(C1=CC=C(C=C1)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


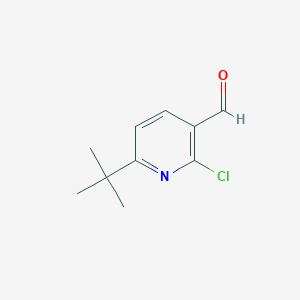
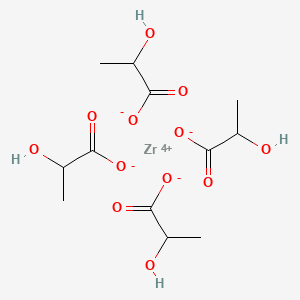
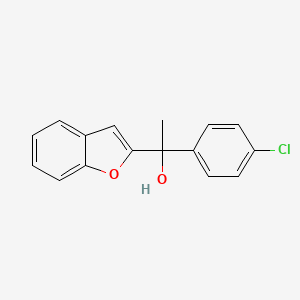
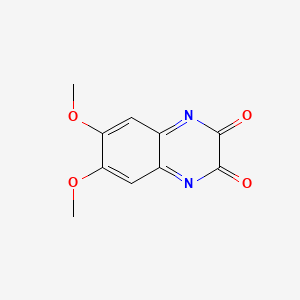
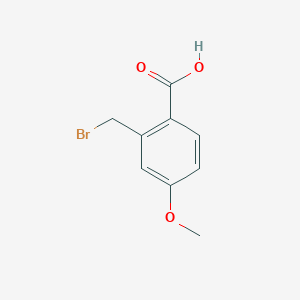
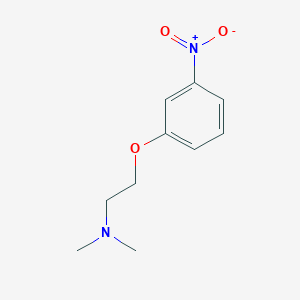
![[1,1'-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-4'-(trifluoromethyl)-](/img/structure/B8529402.png)
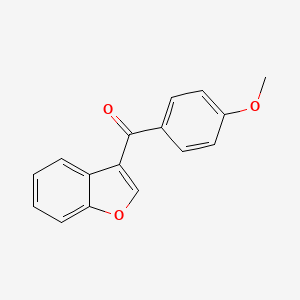
![N-[1-[2-(2-nitroanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide](/img/structure/B8529413.png)
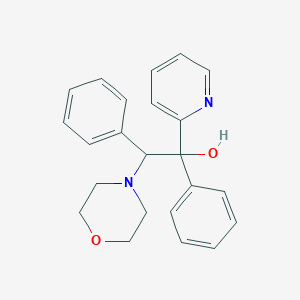
![Methyl 5-[(dimethylamino)sulfonyl]-2-hydroxybenzoate](/img/structure/B8529430.png)
